molecular formula C28H34FNO4 B193428 Fluvastatin t-butyl ester, (-)- CAS No. 194934-96-8

Fluvastatin t-butyl ester, (-)-

Cat. No.: B193428
CAS No.: 194934-96-8
M. Wt: 467.6 g/mol
InChI Key: USGKHYXJISAYPE-UQECUQMJSA-N
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Description

Fluvastatin t-butyl ester, (-)- is a synthetic compound belonging to the class of statins, which are widely used to lower lipid levels and reduce the risk of cardiovascular diseases such as myocardial infarction and stroke. This compound is a derivative of fluvastatin, an HMG-CoA reductase inhibitor that plays a crucial role in cholesterol biosynthesis by inhibiting the conversion of HMG-CoA to mevalonic acid .

Biochemical Analysis

Biochemical Properties

Fluvastatin t-butyl ester, (-)- interacts with various enzymes and proteins in biochemical reactions. Carbonyl reductases have shown excellent activity for the biosynthesis of (3R,5S)-Fluvastatin tert-Butyl Ester . The compound’s interaction with these enzymes is crucial for its role in the synthesis of rosuvastatin .

Cellular Effects

The effects of Fluvastatin t-butyl ester, (-)- on cells and cellular processes are primarily related to its role in the synthesis of rosuvastatin, a statin drug. Statins like rosuvastatin competitively bind to hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase, inhibiting the synthesis of mevalonate . This leads to a reduction in the level of low-density lipoprotein cholesterol in plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .

Molecular Mechanism

The molecular mechanism of action of Fluvastatin t-butyl ester, (-)- involves its interaction with carbonyl reductases. These enzymes play a crucial role in the biosynthesis of (3R,5S)-Fluvastatin tert-Butyl Ester . The compound’s interaction with these enzymes is a key part of its role in the synthesis of rosuvastatin .

Temporal Effects in Laboratory Settings

The effects of Fluvastatin t-butyl ester, (-)- over time in laboratory settings are primarily related to its role in the synthesis of rosuvastatin. The compound’s stability, degradation, and long-term effects on cellular function are important factors in its use in the synthesis of rosuvastatin .

Metabolic Pathways

Fluvastatin t-butyl ester, (-)- is involved in the metabolic pathways related to the synthesis of rosuvastatin. It interacts with enzymes such as carbonyl reductases, which play a crucial role in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluvastatin t-butyl ester, (-)- involves multiple steps starting from aniline and [2H6] 2-bromopropane. The process includes the formation of intermediates through various reactions such as alkylation, esterification, and hydrolysis . The final step involves the conversion of the t-butyl ester to the sodium salt by basic hydrolysis using sodium hydroxide in an aqueous alcoholic solution .

Industrial Production Methods

Industrial production of fluvastatin t-butyl ester, (-)- follows a convergent synthesis approach, which is scalable and suitable for commercial production. The process involves the selective hydrolysis of the syn isomer while removing the unwanted anti isomer through extraction . This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Fluvastatin t-butyl ester, (-)- undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, fluvastatin t-butyl ester, (-)-. These intermediates play a crucial role in the overall synthesis and purification process .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Atorvastatin
  • Simvastatin
  • Rosuvastatin
  • Lovastatin

Uniqueness

Fluvastatin t-butyl ester, (-)- is unique among statins due to its entirely synthetic origin and structural distinction from fungal derivatives. It is also the first synthetic HMG-CoA reductase inhibitor, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGKHYXJISAYPE-UQECUQMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173144
Record name Fluvastatin t-butyl ester, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194934-96-8, 129332-29-2
Record name Fluvastatin t-butyl ester, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194934968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvastatin t-butyl ester, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUVASTATIN T-BUTYL ESTER, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M28SIF9WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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